![molecular formula C18H13FN2O3S B5967170 5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5967170.png)
5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
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Overview
Description
The compound “5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione” has a molecular formula of C18H13FN2O3S . It has an average mass of 356.371 Da and a monoisotopic mass of 356.063080 Da .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H13FN2O3S . This indicates that the molecule is composed of 18 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
PET Imaging
This compound has been used as a selective dual inhibitor for potential PET (Positron Emission Tomography) imaging of Trk/CSF-1R . The results obtained from the biological evaluation support further investigation of this tracer as a potential PET imaging probe for TrkB/TrkC and CSF-1R .
DNA-Binding Agents
Novel barbituric acid derivatives based on (benzyloxy)benzaldehydes, which include the compound , have been synthesized and evaluated as DNA-binding agents . Molecular docking studies revealed that certain derivatives have the best interactions with the ctDNA via the minor groove binding .
Cancer Research
The compound’s interaction with DNA has implications in cancer research . Understanding the mechanism of action and designing specific DNA binders is critical for developing new drugs that target biological activities like transcription, replication, and translation of particular genes .
Drug Design
The compound’s ability to bind with DNA non-covalently makes it an attractive candidate for drug design . Drugs that act through non-covalent interactions with DNA are more attractive to researchers as they are often less cytotoxic, more selective, and have fewer side effects .
Mechanism of Action
- Inhibition of Trk receptors may impact neuronal health, while CSF-1R inhibition affects microglia function .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Action Environment
properties
IUPAC Name |
5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O3S/c19-13-5-1-12(2-6-13)10-24-14-7-3-11(4-8-14)9-15-16(22)20-18(25)21-17(15)23/h1-9H,10H2,(H2,20,21,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCSUJVJORYAHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=C3C(=O)NC(=S)NC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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